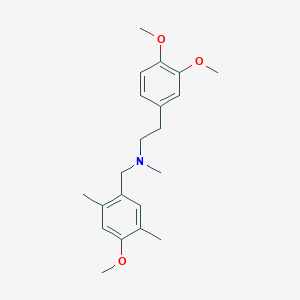
N-(4,6-dimethyl-2-pyridinyl)-N'-(2-phenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DPTU is a thiourea derivative that has been studied for its potential use as a chemical tool in scientific research. It is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol. DPTU has been found to have a variety of potential applications in scientific research, including as a fluorescent probe for detecting metal ions, as a catalyst for organic reactions, and as a potential therapeutic agent for cancer.
Scientific Research Applications
DPTU has been studied for a variety of potential applications in scientific research. One of its main uses is as a fluorescent probe for detecting metal ions. DPTU has been found to selectively detect copper ions in aqueous solutions, making it a potentially useful tool for studying copper homeostasis in cells. DPTU has also been studied as a catalyst for organic reactions, including the synthesis of pyrazoles and benzimidazoles. Additionally, DPTU has shown potential as a therapeutic agent for cancer, with studies showing that it can induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of DPTU is not fully understood, but it is thought to involve the formation of a complex between the compound and the metal ion being detected. This complex formation leads to a change in the fluorescence properties of DPTU, allowing for the detection of the metal ion. In terms of its potential use as a therapeutic agent for cancer, DPTU has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DPTU has been found to have a low toxicity profile in vitro, making it a potentially safe tool for scientific research. In terms of its physiological effects, DPTU has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in cancer. Additionally, DPTU has been found to have anti-inflammatory effects, which may make it a useful tool for studying inflammatory processes in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DPTU in lab experiments is its high selectivity for detecting metal ions, which makes it a potentially useful tool for studying metal homeostasis in cells. Additionally, DPTU has a low toxicity profile, making it a safe tool for scientific research. However, one limitation of using DPTU is that it requires the use of organic solvents, which may limit its use in certain experimental systems.
Future Directions
There are several potential future directions for research on DPTU. One area of interest is the development of new fluorescent probes based on the structure of DPTU for detecting other metal ions. Additionally, further studies are needed to fully understand the mechanism of action of DPTU as a therapeutic agent for cancer. Finally, there is potential for the development of new synthetic methods for DPTU that may improve its yield or purity.
Synthesis Methods
The synthesis of DPTU involves the reaction of 4,6-dimethyl-2-pyridinylamine with 2-phenylethyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide, and the product is purified by recrystallization or column chromatography.
properties
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-12-10-13(2)18-15(11-12)19-16(20)17-9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVAQDJILOYKIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyridin-2-yl)-3-(2-phenylethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5765438.png)
![1-[3-(4-fluorophenyl)acryloyl]indoline](/img/structure/B5765442.png)
![1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5765448.png)
![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzothiazole](/img/structure/B5765455.png)

![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5765479.png)

![1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5765493.png)

![N-(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5765497.png)
![ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5765504.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-isopropylurea](/img/structure/B5765510.png)
![4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5765518.png)